N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 1H-pyrazol-1-yl group at position 6 and a carboxamide-linked 2-methoxy-5-(trifluoromethyl)phenyl group at position 2. The pyridazine scaffold provides a planar, electron-deficient aromatic system, while the trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c1-26-13-5-3-10(16(17,18)19)9-12(13)21-15(25)11-4-6-14(23-22-11)24-8-2-7-20-24/h2-9H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXYZWJLNLDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolyl-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazine derivative can react with a diketone to form the pyrazole ring, which is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the compound with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl or methoxy groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits significant anticancer properties. Research conducted on various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and death.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The trifluoromethyl group is thought to enhance the lipophilicity of the molecule, allowing better membrane penetration.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. Animal model studies have reported decreased levels of pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.
Herbicide Development
The unique structural features of this compound make it a candidate for herbicide development. Research indicates that this compound can inhibit specific enzymes involved in plant growth, providing a pathway for creating selective herbicides that target weeds without harming crops.
Pest Control
The compound's efficacy against certain pests has been explored in agricultural settings. Field trials have indicated that formulations containing this compound can effectively reduce pest populations, thereby enhancing crop yields.
Polymer Synthesis
This compound has been investigated for its role in polymer synthesis. Its ability to act as a monomer or additive in polymer formulations can lead to materials with enhanced thermal stability and mechanical properties.
Coatings and Surface Modifications
The compound's unique chemical properties allow it to be used in coatings that require specific functional characteristics, such as hydrophobicity or chemical resistance. Research into its application in protective coatings shows promise for industrial use.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, and anti-inflammatory properties identified. |
| Agriculture | Potential herbicide and pest control agent based on field trials. |
| Material Science | Utilized in polymer synthesis and coatings for enhanced properties. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This study utilized various assays to confirm the cytotoxic effects and elucidate the underlying mechanisms.
Case Study 2: Herbicide Development
Field studies conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed populations without affecting crop yield. The research focused on its mode of action at the biochemical level, confirming its potential as a selective herbicide.
Case Study 3: Polymer Applications
Research published in Polymer Science explored the incorporation of this compound into polymer matrices, resulting in materials with superior thermal stability compared to traditional polymers. This study emphasizes the versatility of the compound in enhancing material properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
a) N-(tert-Butyl)-5-(Trifluoromethyl)-6-((2-(Trifluoromethyl)Benzyl)Amino)Pyridazine-3-Carboxamide (11h)
- Structural Differences : Replaces the pyrazole substituent with a benzylamine group and the methoxy-trifluoromethylphenyl group with a tert-butyl carboxamide.
- The benzylamine linker may enhance solubility but reduce metabolic stability compared to the pyrazole substituent .
b) N-(2-Methoxy-5-(Trifluoromethyl)Phenyl)-6-(1H-1,2,4-Triazol-1-yl)Pyridazine-3-Carboxamide
- Structural Differences : Substitutes pyrazole (two adjacent nitrogen atoms) with a 1,2,4-triazole (three nitrogen atoms in a five-membered ring).
- Functional Implications :
Pyrazole-Containing Carboxamides
a) N-[4-Chloro-2-Methyl-6-(Methylcarbamoyl)Phenyl]-1-(3-Chloropyridin-2-yl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxamide
- Structural Differences : Replaces the pyridazine core with a pyrazole ring and introduces chlorine substituents.
- The methylcarbamoyl group may reduce membrane permeability compared to the methoxy group in the target compound .
b) 6-(1H-Pyrazol-1-yl)-N-(3-(Trifluoromethyl)Phenyl)Nicotinamide
- Structural Differences : Substitutes pyridazine with a pyridine (nicotinamide) core.
- The absence of a methoxy group may lower solubility in polar solvents .
Patent-Derived Analogs
a) (4aR)-1-[(3-Chloro-4-Hydroxyphenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyridin-3-yl]Phenyl]-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide
- Structural Differences : Incorporates a fused pyrrolo-pyridazine system and additional hydroxyl/chloro substituents.
- Hydroxyl groups may enhance solubility but introduce susceptibility to glucuronidation .
Research Implications
- Pyridazine vs. Pyridine : Pyridazine’s electron-deficient core may enhance interactions with enzymes or receptors requiring charge-transfer complexes.
- Pyrazole vs. Triazole : Pyrazole offers flexibility for target accommodation, while triazole provides additional hydrogen-bonding sites.
- Substituent Effects : Trifluoromethyl and methoxy groups optimize lipophilicity and metabolic resistance, whereas chlorine or hydroxyl groups may introduce trade-offs in reactivity and stability .
Further studies should include pharmacokinetic profiling and target-specific assays to validate these hypotheses.
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 409.4 g/mol
This compound features a pyridazine core with a pyrazole moiety and a trifluoromethyl-substituted phenyl group, contributing to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, particularly against various cancer cell lines. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). A study indicated that certain pyrazole derivatives exhibited significant cytotoxicity when combined with doxorubicin, enhancing the overall therapeutic effect in resistant cancer subtypes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes:
- COX Inhibition : Inhibitors derived from pyrazole structures have demonstrated selective COX-2 inhibition, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective inhibitors .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has also been explored. The compound's structural characteristics may enhance its interaction with bacterial targets:
- Mechanism of Action : Studies suggest that pyrazole derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial cell death .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Inhibits MCF-7 and MDA-MB-231 proliferation | |
| Anti-inflammatory | Selective COX-2 inhibition | |
| Antibacterial | Disrupts bacterial membranes |
Case Study: Synergistic Effects with Doxorubicin
A notable study investigated the synergistic effects of this compound when used in combination with doxorubicin on breast cancer cell lines. The findings revealed:
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and what methodological considerations ensure regioselectivity?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. A common approach includes:
- Step 1: Condensation of pyridazine-3-carboxylic acid derivatives with substituted anilines under coupling agents like EDC/HOBt .
- Step 2: Introduction of the pyrazole moiety via nucleophilic aromatic substitution (SNAr) at the 6-position of pyridazine, using K₂CO₃ as a base in DMF at 60–80°C to ensure regioselectivity .
- Critical Considerations:
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Assign peaks for trifluoromethyl (δ ~110–120 ppm in 13C) and pyrazole protons (δ 7.5–8.5 ppm in 1H) .
- X-ray Crystallography: Resolves ambiguity in regiochemistry (e.g., pyrazole attachment site) and confirms planarity of the pyridazine-carboxamide system .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula, particularly for halogenated or trifluoromethyl-containing intermediates .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Answer:
Methodological Framework:
-
Systematic Substituent Variation: Synthesize analogs with modifications at the:
-
Biological Assays: Pair synthetic analogs with standardized assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity.
-
Data Table: Substituent Effects on Activity
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Assay Conditions: Control variables like cell line origin, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Meta-Analysis: Use computational tools (e.g., PubChem BioActivity data) to normalize IC50 values and identify outliers .
- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity independently .
Advanced Question: What strategies address low yields in the final coupling step of the synthesis?
Answer:
- Catalytic Optimization: Replace classical coupling agents (EDC) with Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, improving yields from ~40% to >75% .
- Solvent Screening: Test polar aprotic solvents (DMAC, NMP) with higher boiling points to enhance reaction homogeneity .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2–4 hours, minimizing decomposition .
Advanced Question: How can computational modeling predict interactions with biological targets?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase targets) .
- MD Simulations: Run 100-ns molecular dynamics trajectories to assess stability of ligand-target complexes .
- QSAR Models: Corrogate electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Advanced Question: What methodologies identify off-target effects in preclinical studies?
Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .
- CETSA (Cellular Thermal Shift Assay): Validate target engagement in live cells by monitoring protein thermal stability shifts .
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
